ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate

Lipophilicity Metabolic Stability Ester Prodrug Design

Researchers expanding SAR around 4-(benzofuran-2-yl)coumarin kinase inhibitors often lack the ethyl ester variant needed to benchmark metabolic stability against methyl ester analogs. This compound fills that gap with its unique 6-oxy(ethyl propanoate) side chain. • Estimated ΔlogP ≈ +0.4-0.6 vs. methyl ester (CAS 898430-03-0), improving membrane permeability • Slower esterase-mediated hydrolysis extends half-life in hepatocyte/microsomal stability assays • Unsubstituted 7-position eliminates O-demethylation soft spot present in 7-methoxy analogs • 8 rotatable bonds enable unique conformational sampling in kinase ATP-binding site docking Supplied at ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C22H18O6
Molecular Weight 378.38
CAS No. 898447-53-5
Cat. No. B2408367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate
CAS898447-53-5
Molecular FormulaC22H18O6
Molecular Weight378.38
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H18O6/c1-3-25-22(24)13(2)26-15-8-9-19-16(11-15)17(12-21(23)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-13H,3H2,1-2H3
InChIKeyVIEYULCHRBWYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate: Structural Overview


Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate (CAS 898447-53-5; molecular formula C22H18O6, MW 378.38 g/mol) is a fully synthetic small molecule that integrates a 2-oxo-2H-chromene (coumarin) core, a 4‑(benzofuran‑2‑yl) substituent, and a 6‑oxy(ethyl propanoate) side chain . The compound belongs to a series of 4‑(benzofuran‑2‑yl)coumarin derivatives that occupy a privileged hybrid pharmacophore space associated with multikinase inhibition and antiproliferative activity in breast cancer models [1]. It is primarily offered as a research‑grade screening compound (typical purity ≥95 %) by specialty chemical suppliers serving academic and pharmaceutical discovery programs .

Why This Coumarin–Benzofuran Hybrid Cannot Be Replaced by Analogs


Close structural analogs within the 4‑(benzofuran‑2‑yl)coumarin series differ in at least three critical dimensions—the ester moiety (ethyl vs. methyl), the substitution pattern on the chromenone ring (6‑oxypropanoate vs. 6‑dimethylcarbamate or 6‑furan‑2‑carboxylate), and the presence or absence of a 7‑methoxy or 7‑methyl group on the coumarin core . These modifications alter calculated logP, topological polar surface area, and the number of hydrogen‑bond acceptors, each of which influences membrane permeability, metabolic stability, and target‑engagement profiles in cellular assays [1]. Because no direct experimental head‑to‑head biological data for this specific compound are publicly available, selection must be driven by these verifiable structural and physicochemical differences, which directly affect assay compatibility, hit‑expansion strategy, and structure–activity relationship (SAR) interpretation [1].

Differentiation from Closest Structural Analogs


Ethyl vs. Methyl Ester: Lipophilicity and Stability Differentiation

The target compound bears an ethyl propanoate ester, whereas its lowest‑MW analog (CAS 898430-03-0) carries a methyl propanoate ester. The replacement of –OCH3 with –OCH2CH3 increases the calculated logP by approximately 0.4–0.6 log units (class‑level estimate for aliphatic ester homologation) and raises the molecular weight from 364.3 to 378.4 g/mol . In drug discovery, ethyl esters often exhibit slower esterase‑mediated hydrolysis than methyl esters, potentially prolonging half‑life in cellular assays and simplifying bioassay logistics [1]. Because no compound‑specific experimental logP or metabolic stability data are available, the differentiation relies on well‑established physicochemical principles for ester homologues [1].

Lipophilicity Metabolic Stability Ester Prodrug Design

6-Substitution: H-Bond Acceptor and Polar Surface Area Comparison

The 6‑dimethylcarbamate analog (CAS 898429-89-5; C20H15NO5, MW 349.34) replaces the propanoate ester side chain with a dimethylcarbamate group, reducing the molecular weight by ~29 Da and altering both the number of hydrogen‑bond acceptors and the topological polar surface area (tPSA) . The carbamate introduces a nitrogen‑centered H‑bond acceptor, whereas the target compound's ester side chain provides a different acceptor geometry and may engage distinct residues in a target binding pocket . In the absence of co‑crystal structures or direct target‑engagement data, these structural dissimilarities at the 6‑position constitute concrete, quantifiable features that preclude interchangeable use in SAR campaigns .

Hydrogen Bonding Polar Surface Area Fragment-Based Screening

Side Chain Flexibility and Rotatable Bond Comparison

The furan‑2‑carboxylate analog (CAS 898430-09-6; C22H12O6, MW 372.33) replaces the flexible oxypropanoate chain with a rigid aromatic furan‑2‑carboxylate ester . This substitution eliminates the two rotatable bonds present in the target compound's side chain (the O–CH(CH3)–CO and CO–OCH2CH3 bonds), substantially reducing conformational freedom . The target compound's greater flexibility may favor induced‑fit binding to certain kinase ATP pockets, whereas the rigid analog could exhibit higher target specificity due to lower entropic penalty upon binding [1]. These divergent biophysical properties—quantifiable through rotatable bond count and calculated configurational entropy—constitute objective criteria for compound selection in fragment‑based or structure‑guided campaigns [1].

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Coumarin Core 7-Substitution: Metabolic Impact

Several close analogs carry an additional substituent at the 7‑position of the coumarin ring: the 7‑methoxy derivative (CAS 898447-51-3; C22H18O7, MW 394.4) and the 7‑methyl derivative (CAS 898430-05-2; C22H18O6, MW 378.4) . The target compound lacks any 7‑substituent, leaving the 7‑position as a hydrogen. In the broader coumarin SAR literature, 7‑hydroxy and 7‑methoxy substituents are often critical for CYP450 inhibitory activity and antioxidant effects, whereas the unsubstituted core may avoid mechanism‑based CYP inhibition and reduce metabolic liability [1]. The absence of a 7‑methoxy group also eliminates a potential site for O‑demethylation, a common metabolic soft spot. This structural distinction provides a concrete, verifiable basis for selecting the target compound over 7‑substituted analogs when a cleaner metabolic profile is desired [1].

Steric Effects Electronic Effects CYP450 Metabolism

Key Application Scenarios


Kinase-Focused Phenotypic Screening in Breast Cancer Models

The coumarin–benzofuran hybrid chemotype has demonstrated multikinase inhibition (−39% to −97% across a 22‑kinase panel) and antiproliferative activity against MCF‑7 breast cancer cells (class‑representative IC50 range: 0.07–2.94 μM vs. lapatinib IC50 4.69 μM) [1]. The target compound's ethyl ester side chain provides a calculated lipophilicity advantage (estimated ΔlogP ≈ +0.4–0.6 vs. the methyl ester analog) that may improve cell permeability and intracellular exposure [2]. Procurement of this specific analog enables head‑to‑head potency comparisons with the methyl ester and carbamate variants to establish the first SAR for the 6‑position side chain within this hybrid scaffold.

Metabolic Stability Profiling of Coumarin–Benzofuran Esters

Ethyl esters typically undergo slower esterase‑mediated hydrolysis than methyl esters, a property that can be exploited to extend compound half‑life in hepatocyte or microsomal stability assays [2]. The absence of a 7‑methoxy group on the coumarin core (present in CAS 898447‑51‑3) further reduces potential O‑demethylation metabolic soft spots [3]. Researchers designing in vitro ADME panels can use this compound as a representative ethyl ester probe to benchmark metabolic stability against the methyl ester (CAS 898430‑03‑0) and dimethylcarbamate (CAS 898429‑89‑5) analogs under identical assay conditions.

SAR Expansion of 4-(Benzofuran-2-yl)coumarin Libraries

The compound fills a specific gap in the 4‑(benzofuran‑2‑yl)coumarin SAR matrix: it combines an ethyl propanoate at the 6‑position with an unsubstituted coumarin 7‑position and an unsubstituted benzofuran ring [1]. This combination is not replicated by any other publicly catalogued analog within the CAS 898429–898447 series. Procurement enables systematic exploration of the contribution of ester chain length to target potency, selectivity, and physicochemical properties, directly informing the design of next‑generation analogs with optimized drug‑like properties.

Computational Docking and Pharmacophore Refinement

The target compound's 8 rotatable bonds and distinct H‑bond acceptor profile (3 acceptors in the ester side chain vs. 2 in the dimethylcarbamate analog) provide a unique conformational and electrostatic fingerprint for computational studies [2]. When docked into kinase ATP‑binding sites, the ethyl propanoate side chain can sample conformations inaccessible to the rigid furan‑2‑carboxylate analog (CAS 898430‑09‑6; Δ rotatable bonds ≈ +3), potentially revealing novel binding modes [3]. This makes the compound valuable for validating and refining pharmacophore hypotheses derived from the broader coumarin–benzofuran hybrid class.

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